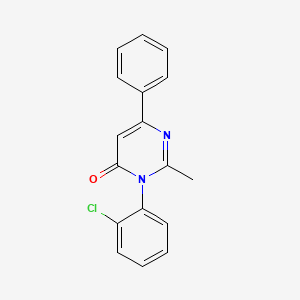
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-嘧啶酮, 3-(2-氯苯基)-2-甲基-6-苯基- 是一种杂环化合物,属于嘧啶酮家族。该化合物以其独特的结构为特征,包括一个嘧啶酮环,在 3 位被 2-氯苯基取代,在 2 位被甲基取代,在 6 位被苯基取代。这些取代基的存在赋予该化合物独特的化学和物理性质,使其在各个研究和工业领域都受到关注。
准备方法
合成路线和反应条件: 4(3H)-嘧啶酮, 3-(2-氯苯基)-2-甲基-6-苯基- 的合成通常涉及多步有机反应。一种常见的方法是 Biginelli 反应,这是一个三组分反应,涉及醛、β-酮酯和尿素。 该反应通常在路易斯酸或布朗斯台德酸等催化剂存在下,在乙醇或其他合适的溶剂中回流条件下进行 .
工业生产方法: 在工业环境中,该化合物的生产可能涉及使用连续流动反应器来优化反应条件并提高产率。 绿色化学原理的使用,例如无溶剂条件和可回收催化剂,也越来越受欢迎,以最大限度地减少环境影响 .
化学反应分析
反应类型: 4(3H)-嘧啶酮, 3-(2-氯苯基)-2-甲基-6-苯基- 会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
常用试剂和条件:
氧化: 酸性或中性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 甲醇中的甲醇钠或二甲基亚砜中的叔丁醇钾.
主要形成的产物:
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的嘧啶酮衍生物.
科学研究应用
4(3H)-嘧啶酮, 3-(2-氯苯基)-2-甲基-6-苯基- 在科学研究中具有广泛的应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医药: 研究其在药物开发中的潜在用途,特别是作为特定酶或受体的抑制剂。
工业: 用于开发具有特定化学性质的新材料
作用机制
4(3H)-嘧啶酮, 3-(2-氯苯基)-2-甲基-6-苯基- 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与活性位点或别构位点结合来抑制酶活性,从而阻止底物结合和随后的催化活性。 在受体相互作用的情况下,该化合物可能充当激动剂或拮抗剂,调节受体的信号通路 .
类似化合物:
- 4(3H)-嘧啶酮, 3-(4-溴苯基)-2-甲基-6-苯基-
- 4(3H)-嘧啶酮, 3-(2,4-二甲氧基苯基)-2-甲基-6-苯基-
- 4(3H)-嘧啶酮, 3-(4-氯苯基)-2-甲基-6-苯基-
比较: 与其类似物相比,4(3H)-嘧啶酮, 3-(2-氯苯基)-2-甲基-6-苯基- 由于 2-氯苯基基团的存在,表现出独特的性质。这种取代可以影响化合物的反应性、生物活性以及物理性质。 例如,氯原子的吸电子效应可以增强化合物的稳定性并改变其与生物靶标的相互作用 .
相似化合物的比较
- 4(3H)-Pyrimidinone, 3-(4-bromophenyl)-2-methyl-6-phenyl-
- 4(3H)-Pyrimidinone, 3-(2,4-dimethoxyphenyl)-2-methyl-6-phenyl-
- 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl-6-phenyl-
Comparison: Compared to its analogs, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and physical properties. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets .
属性
CAS 编号 |
87490-00-4 |
|---|---|
分子式 |
C17H13ClN2O |
分子量 |
296.7 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-methyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3 |
InChI 键 |
AQLDDVLCFFOVNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


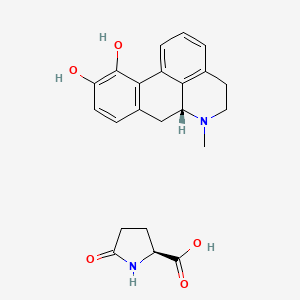
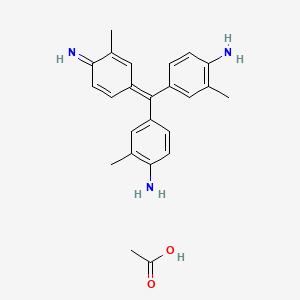


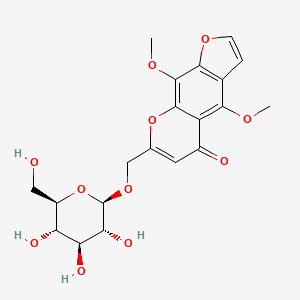
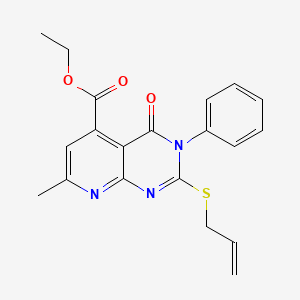

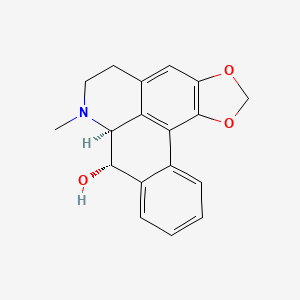
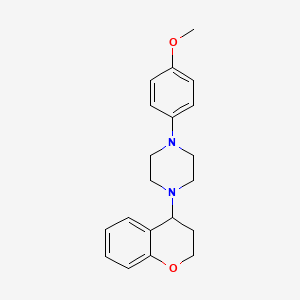
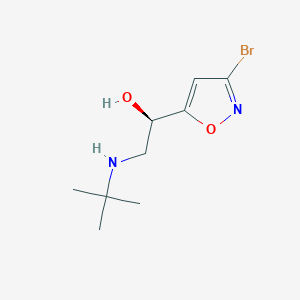
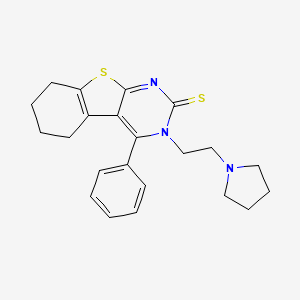
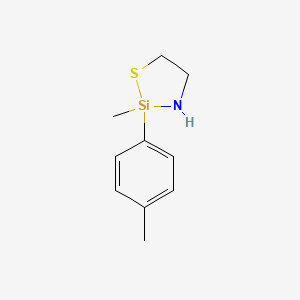

![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
